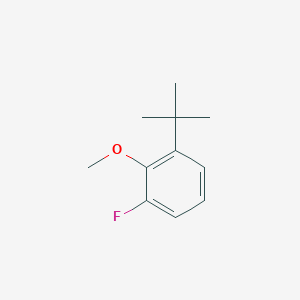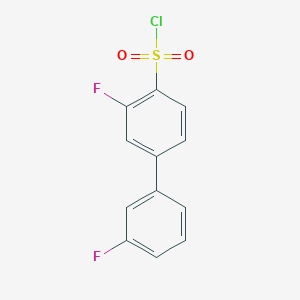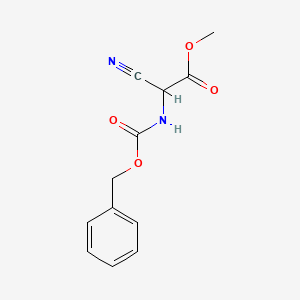![molecular formula C11H13ClN6O B13130365 2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol CAS No. 61912-43-4](/img/structure/B13130365.png)
2-{[4-Amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and cyanuric chloride.
Formation of Intermediate: 4-chloroaniline reacts with cyanuric chloride to form an intermediate compound.
Amination: The intermediate undergoes further amination with ethanolamine to yield the final product.
The reaction conditions often involve the use of solvents such as ethanol or pyridine and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino and chloro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Condensation Reactions: It can undergo condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
2-((4-Amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use as an antidiabetic agent and in the treatment of other diseases.
Materials Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Biological Research: It is investigated for its biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-((4-Amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-6-(4-chlorophenyl)-2-methylthio-pyrimidine-5-carbonitrile: A similar compound with a pyrimidine ring instead of a triazine ring.
4-Amino-6-(4-chlorophenyl)-2-benzylthio-pyrimidine-5-carbonitrile: Another related compound with different substituents.
Uniqueness
2-((4-Amino-6-((4-chlorophenyl)amino)-1,3,5-triazin-2-yl)amino)ethanol is unique due to its specific triazine structure and the presence of both amino and ethanol groups. This combination of functional groups provides distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
61912-43-4 |
|---|---|
Fórmula molecular |
C11H13ClN6O |
Peso molecular |
280.71 g/mol |
Nombre IUPAC |
2-[[4-amino-6-(4-chloroanilino)-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C11H13ClN6O/c12-7-1-3-8(4-2-7)15-11-17-9(13)16-10(18-11)14-5-6-19/h1-4,19H,5-6H2,(H4,13,14,15,16,17,18) |
Clave InChI |
BDRNPOKZWDKGGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=NC(=NC(=N2)NCCO)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1,5-bis[(5-aminopentyl)amino]-](/img/structure/B13130291.png)




![2'-((9H-Fluoren-4-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13130313.png)








